An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxytetrahydro-2H-pyran-2-one
An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxytetrahydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetrahydro-2H-pyran-2-one, also known as 3-hydroxy-δ-valerolactone, is a heterocyclic organic compound. Its structure, featuring a saturated six-membered lactone ring with a hydroxyl group at the C3 position, makes it a molecule of interest in synthetic chemistry and potentially in the development of novel therapeutics. The physicochemical properties of this compound are fundamental to its behavior in biological and chemical systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and stability. This guide provides a summary of the available physicochemical data for 3-hydroxytetrahydro-2H-pyran-2-one and outlines standard experimental protocols for their determination.
Physicochemical Properties
A comprehensive search for experimental data on 3-hydroxytetrahydro-2H-pyran-2-one reveals a scarcity of published experimental values. The following table summarizes the available predicted and limited experimental data for the compound and its unsaturated analog, 3-hydroxy-2H-pyran-2-one, for comparative purposes.
| Property | 3-Hydroxytetrahydro-2H-pyran-2-one | 3-Hydroxy-2H-pyran-2-one (for comparison) |
| Molecular Formula | C₅H₈O₃ | C₅H₄O₃ |
| Molecular Weight | 116.11 g/mol | 112.08 g/mol |
| CAS Number | 5058-01-5 | 496-64-0[1] |
| Melting Point | Not available | 92 °C (experimental)[1] |
| Boiling Point | 266.0 ± 23.0 °C (predicted) | 285.0 - 286.0 °C (estimated) |
| Density | 1.3 ± 0.1 g/cm³ (predicted) | Not available |
| Water Solubility | Not available | 988,200 mg/L @ 25 °C (estimated) |
| logP (Octanol-Water Partition Coefficient) | Not available | -0.763 (estimated) |
| pKa (Strongest Acidic) | Not available | 10.36 (predicted) |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of a compound such as 3-hydroxytetrahydro-2H-pyran-2-one.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
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A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperatures at which the substance begins to melt and at which it is completely liquid are recorded. The range between these two temperatures is the melting range.
Boiling Point Determination (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
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A small volume of the liquid sample is placed in a distillation flask.
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The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side-arm leading to the condenser.
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The flask is heated, and the temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.
Methodology:
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An excess amount of the solid compound is added to a known volume of water in a flask.
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The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to remove undissolved solid.
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The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant of the hydroxyl group.
Methodology:
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A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
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The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
logP Determination (Shake-Flask Method)
Objective: To determine the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.
Methodology:
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A known amount of the compound is dissolved in a mixture of n-octanol and water that have been mutually saturated.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then left to separate.
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The concentration of the compound in both the octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV).
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The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Workflow for Physicochemical Characterization
As no specific signaling pathways involving 3-hydroxytetrahydro-2H-pyran-2-one have been identified in the literature, the following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity, which is a critical process in drug discovery and development.
